molecular formula C10H8FNO B2836469 1-(5-fluoro-1H-indol-2-yl)ethanone CAS No. 1219930-11-6

1-(5-fluoro-1H-indol-2-yl)ethanone

Cat. No.: B2836469
CAS No.: 1219930-11-6
M. Wt: 177.178
InChI Key: UQHAFOPXGYRFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-fluoro-1H-indol-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular formula of C10H8FNO .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C10H8FNO . The compound contains an indole moiety, which is a fused ring system consisting of a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, such as “this compound”, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities are often a result of the compound’s interactions with various biological targets.

Future Directions

The future directions for “1-(5-fluoro-1H-indol-2-yl)ethanone” and other indole derivatives involve further exploration of their diverse biological activities and therapeutic potential . This includes the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance .

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHAFOPXGYRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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